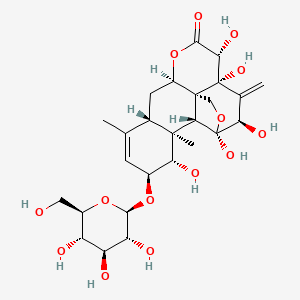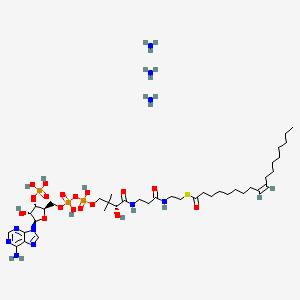
Exatecan-methylacetamide-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exatecan-methylacetamide-OH is a derivative of exatecan, a camptothecin analog. Camptothecins are a class of compounds known for their potent antitumor activity. This compound has been developed to enhance the therapeutic efficacy and reduce the toxicity associated with traditional camptothecin derivatives .
Métodos De Preparación
The synthesis of exatecan-methylacetamide-OH involves several steps, starting from camptothecin. The synthetic route typically includes the introduction of a methylacetamide group to the exatecan molecule. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Exatecan-methylacetamide-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Exatecan-methylacetamide-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.
Biology: It is employed in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs).
Industry: It is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments
Mecanismo De Acción
Exatecan-methylacetamide-OH exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By trapping the topoisomerase I-DNA cleavage complex, it induces DNA damage and prevents the relaxation of supercoiled DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Exatecan-methylacetamide-OH is compared with other camptothecin derivatives such as:
Topotecan: Another topoisomerase I inhibitor with a different side chain structure.
Irinotecan: A prodrug that is converted to its active form, SN-38, in the body.
Deruxtecan: A derivative used in ADCs for targeted cancer therapy.
This compound is unique due to its enhanced water solubility and reduced susceptibility to multidrug resistance mechanisms, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C27H26FN3O6 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1 |
Clave InChI |
CPTRGGHYNGTFRJ-PPHZAIPVSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)




![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)





